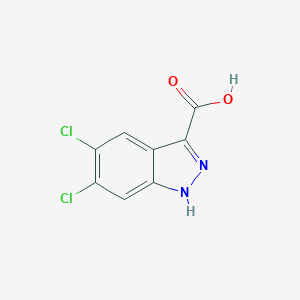

5,6-Dichloro-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

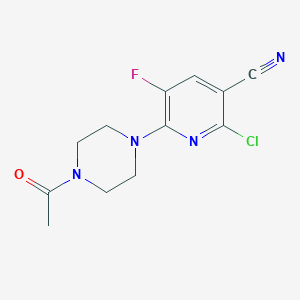

5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid and its derivatives has been reported in various studies . For instance, one study reported the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

5,6-Dichloro-1H-indazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 231.04 . The InChI code for this compound is 1S/C8H4Cl2N2O2/c9-4-1-3-6 (2-5 (4)10)11-12-7 (3)8 (13)14/h1-2H, (H,11,12) (H,13,14) .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of derivatives similar to 5,6-Dichloro-1H-indazole-3-carboxylic acid has been studied, revealing that these compounds can form triclinic space groups and are expected to have stabilized crystal forms with better bioactivity and therapeutic activity due to their crystalline polymorphs. Such studies are essential for understanding the physical properties of compounds and their potential applications in drug development (Hu Yong-zhou, 2008).

Chemical Synthesis and Modification

Research into the synthesis and modification of indazole derivatives, including those related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, has led to the development of various processes. These include the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which have shown significant antimicrobial and analgesic activities, indicating the potential for these compounds in medicinal chemistry (N. Jayanna et al., 2013).

Catalytic Activity and Photoluminescence

The development of new families of coordination polymers based on indazole carboxylic acids has been reported. These studies focus on the improved catalytic activity and photoluminescence properties of such compounds, indicating their utility in catalysis and materials science (Huarui Wang et al., 2016).

Male Contraception

Research has also explored the use of indazole carboxylic acids in the development of oral contraceptives for men. Compounds based on the core structure of lonidamine have shown efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their potential as safe and reversible male contraceptives (C. Cheng et al., 2002).

Improved Synthetic Processes

Efforts to improve the synthetic processes of 1H-indazole-3-carboxylic acid, a compound related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, have been made to facilitate its industrial manufacture. These improvements focus on lowering costs and simplifying operations, which is crucial for the large-scale production of these compounds (Rao Er-chang, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,6-dichloro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPONGTCXWARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646679 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124459-91-2 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)